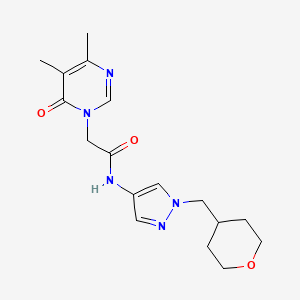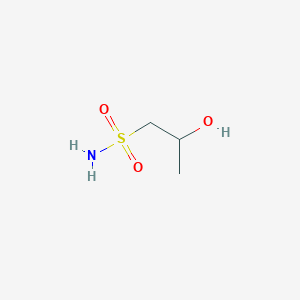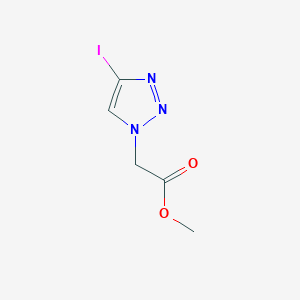![molecular formula C15H20O6S2 B3011537 Diethyl 5-[(2-ethoxy-2-oxoethyl)sulfanyl]-3-methyl-2,4-thiophenedicarboxylate CAS No. 860786-08-9](/img/structure/B3011537.png)
Diethyl 5-[(2-ethoxy-2-oxoethyl)sulfanyl]-3-methyl-2,4-thiophenedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Diethyl 5-[(2-ethoxy-2-oxoethyl)sulfanyl]-3-methyl-2,4-thiophenedicarboxylate serves as a valuable intermediate in organic synthesis, particularly in the construction of complex molecules with potential applications in various fields such as materials science, pharmaceuticals, and agrochemicals. Its unique structural features enable it to participate in diverse chemical reactions, leading to the synthesis of a wide array of derivatives and compounds with novel properties. For example, it has been utilized in the preparation of β-thiophenecarboxylic acid esters, showcasing its role in the synthesis of heterocyclic compounds, which are often found in biologically active molecules (Shvedov, Ryzhkova, & Grinev, 1967).
Catalysis and Organic Transformations
In the realm of catalysis, this compound has been implicated in innovative methodologies for constructing thiophene derivatives, which are crucial in the development of pharmaceuticals and electronic materials. Its reactivity towards nucleophiles and electrophiles under catalytic conditions underscores its versatility in organic transformations, enabling the development of efficient synthetic routes for complex molecules. This adaptability is demonstrated in L-proline-catalyzed reactions, where derivatives of the compound participate in multi-component syntheses, leading to highly functionalized thiophene scaffolds with potential applications in drug discovery and material science (Indumathi, Perumal, & Menéndez, 2010).
Propiedades
IUPAC Name |
diethyl 5-(2-ethoxy-2-oxoethyl)sulfanyl-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6S2/c1-5-19-10(16)8-22-15-11(13(17)20-6-2)9(4)12(23-15)14(18)21-7-3/h5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIVZIIKHJKYGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C(=C(S1)C(=O)OCC)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

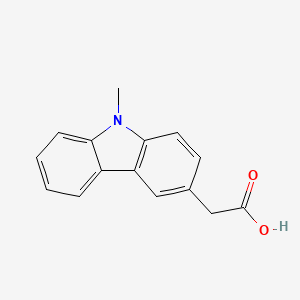
![2-[(2-butan-2-yl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B3011456.png)
![(2S)-2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}propanoic acid](/img/structure/B3011458.png)
![2-iodo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B3011460.png)
![Lithium;2-[2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B3011462.png)

![N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B3011464.png)
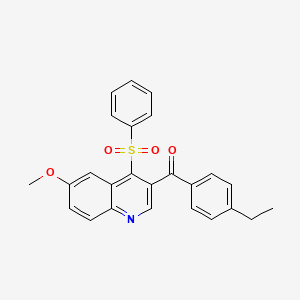
![3-(2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B3011469.png)
